molecular formula C23H23ClN4 B12208057 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12208057
M. Wt: 390.9 g/mol
InChI Key: MHAGQISVUKPWNY-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents at key positions:

  • Position 5: A bulky tert-butyl group (C₄H₉), enhancing steric hindrance and lipophilicity .
  • Position 2: A methyl group (CH₃), contributing to electronic modulation.
  • Position 3: A phenyl ring (C₆H₅), providing aromatic interactions.

The molecular formula is approximately C₂₄H₂₂ClN₅, with a molecular weight of ~437.91 g/mol (calculated).

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3

InChI Key

MHAGQISVUKPWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions: Introduction of the tert-butyl, chlorophenyl, and phenyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines . The specific interactions between these compounds and their targets are critical for their anticancer activity.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Similar pyrazole derivatives have demonstrated the ability to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory processes . This suggests that 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine could be a candidate for further development in treating inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related pyrazolo derivatives. For example, certain compounds have shown effectiveness against viral infections by inhibiting viral replication through interaction with viral enzymes . This area remains ripe for exploration with 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine.

Comparative Studies

To better understand the unique properties of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl group; lacks tert-butylAnticancer properties
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy substitution; different methyl groupsPotential antiviral activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineDimethoxy substitution; ethylene linkerAnti-inflammatory effects

These comparisons highlight how variations in substituents can influence the biological activity and solubility of pyrazolo derivatives.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in preclinical models:

  • MCF-7 Breast Cancer Model : A study involving a phenylpyrazolo derivative demonstrated significant tumor growth inhibition and induction of apoptosis in MCF-7 cells .
  • Inhibition of Mycobacterium tuberculosis : Derivatives similar to 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have shown potential as inhibitors against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The 4-chlorophenyl group in the target compound may offer stronger van der Waals interactions compared to 4-fluorophenyl analogs, but with reduced electronegativity .
  • Amine Substituents : Aliphatic chains (e.g., 2-methoxyethyl ) improve solubility, while aromatic amines (e.g., 4-methoxyphenyl ) enhance target binding via π-stacking.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • R₃ Substitution : Phenyl vs. halogenated phenyl (e.g., 4-chlorophenyl vs. 4-fluorophenyl) modulates electronic effects and binding affinity. Chlorine’s larger atomic radius may improve hydrophobic interactions .
  • R₇-Amine Flexibility : Aliphatic amines (e.g., 2-methoxyethyl ) reduce steric clash in enzymatic pockets, while aromatic amines (e.g., 4-methoxyphenyl ) optimize target engagement in rigid binding sites.

Pharmacokinetic Considerations

  • Metabolic Stability : Methoxyethyl substituents (e.g., ) may reduce cytochrome P450-mediated degradation compared to chlorophenyl groups.

Biological Activity

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including case studies and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C19H22ClN3C_{19}H_{22}ClN_3, and it features a tert-butyl group and a chlorophenyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis. For example, related compounds have demonstrated inhibitory effects on EGFR and VEGFR-2, critical targets in cancer therapy. The IC50 values for these targets range from 0.3 to 24 µM, indicating potent activity against cancer cell lines such as MCF-7 .
  • Antiviral Properties : Some analogs of this compound have been reported to possess antiviral activity. The structure-function relationship suggests that modifications in the phenyl groups can enhance efficacy against viral pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine include:

  • Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression. The inhibition of these kinases can lead to decreased cell survival and proliferation.
  • Induction of Apoptosis : Compounds in this class have shown the ability to induce apoptosis through modulation of the cell cycle and activation of caspases, leading to DNA fragmentation in cancer cells .
  • Targeting Specific Pathways : Molecular docking studies provide insights into how these compounds interact with specific protein targets, contributing to their inhibitory effects on tumor growth and viral replication .

Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
Anticancer5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenyl...Inhibition of EGFR/VEGFR-2
Antiviral3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)...Antiviral properties
Anti-inflammatory5-tert-butyl-N-(4-chlorophenyl)-2-methyl...Potential anti-inflammatory activity

Case Studies

  • MCF-7 Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with related pyrazolo[1,5-a]pyrimidine compounds led to significant reductions in cell viability and induced apoptosis through G1/S phase arrest. This suggests that structural modifications can enhance anticancer efficacy while retaining selectivity against normal cells .
  • Viral Inhibition Assays : In vitro assays demonstrated that certain analogs exhibited significant antiviral activity against specific viruses, with effective concentrations lower than those typically required for conventional antiviral agents. This highlights the potential for developing new antiviral therapies based on this scaffold.

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